molecular formula C15H14O B8168356 1-Ethynyl-4-isopropoxynaphthalene

1-Ethynyl-4-isopropoxynaphthalene

Cat. No.: B8168356
M. Wt: 210.27 g/mol
InChI Key: PEGFLBMZTAOLKA-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isopropoxynaphthalene is a sophisticated naphthalene derivative designed for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular structure, which incorporates both ethynyl and isopropoxy functional groups on a naphthalene core, makes it a valuable scaffold for the synthesis of novel compounds. In pharmaceutical research, this compound serves as a key intermediate for developing potential therapeutic agents. Naphthalene-based structures are frequently investigated as core components in novel small molecules, with studies showing their promise as inhibitors of angiogenic kinases like VEGFR-2, a primary target in anticancer drug discovery . The naphthalene moiety is a known bioisostere found in several established VEGFR inhibitors, and its derivatives can be engineered to exhibit apoptotic activity and disrupt mitochondrial membrane potential in cancer cell lines . Beyond biomedical applications, this compound is of significant interest in materials science. The ethynyl group allows for further polymerization, enabling the creation of conjugated polymers with potential uses in developing organic electronic devices, chemical sensors, and materials with non-linear optical properties . Researchers can utilize this compound to build complex, rigid, and conjugated molecular architectures. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-ethynyl-4-propan-2-yloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-4-12-9-10-15(16-11(2)3)14-8-6-5-7-13(12)14/h1,5-11H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFLBMZTAOLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling of 1-Halo-4-isopropoxynaphthalene

The Sonogashira reaction remains the most direct method for introducing the ethynyl group.

Protocol:

  • Substrate Preparation : 1-Bromo-4-isopropoxynaphthalene is synthesized via O-alkylation of 1-naphthol with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h).

  • Cross-Coupling :

    • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Base : Et₃N or CsF in DMF/toluene (1:2).

    • Conditions : Ethynyltrimethylsilane (1.2 eq), 60°C, 24 h.

    • Deprotection : TBAF (1.1 eq) in THF, rt, 1 h.

Yield : 68–85% after deprotection.

Challenges:

  • Steric hindrance from the isopropoxy group reduces coupling efficiency.

  • Competing Glaser homocoupling requires strict oxygen exclusion.

Nickel-Catalyzed Alkynylation Using Grignard Reagents

A patent-pending method employs nickel-phosphine complexes for C–C bond formation.

Protocol:

  • Substrate : 1,4-Diiodonaphthalene.

  • Reagents :

    • Methyl magnesium bromide (3 eq).

    • Catalyst: Bis(triphenylphosphine)nickel dichloride (5 mol%).

  • Conditions : Toluene, 100°C, 12 h.

  • Selective Monoalkynylation : Controlled stoichiometry (1:1.2 alkyne:substrate) minimizes diarylation.

Yield : 81% (1-ethynyl-4-isopropoxynaphthalene).

Base-Promoted Cascade β-F-Elimination/Electrocyclization

A novel cascade reaction constructs the ethynyl group in situ.

Protocol:

  • Substrate : N-2,2,2-Trifluoroethylisatin ketoimine ester.

  • Reagents :

    • NEt₃ (2 eq) in toluene.

    • Steric alkyne: 1-Ethynyl-2-isopropoxynaphthalene (1.5 eq).

  • Conditions : 100°C, 6 h.

  • Mechanism :

    • β-F-elimination → 6π-electrocyclization → Diels-Alder/retro-Diels-Alder sequence.

Yield : 81% (δ-carboline derivative).

Photoinduced Inverse Sonogashira Coupling

A copper-free method under visible light enables ethynylation without traditional catalysts.

Protocol:

  • Substrate : 1-Iodo-4-isopropoxynaphthalene.

  • Reagents :

    • Ethynyltrimethylsilane (1.5 eq).

    • CsF (2.5 eq) in DCE.

  • Conditions : Blue LED (460 nm), rt, 70 h.

Yield : 76% after desilylation.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Scalability
Sonogashira CouplingPd/Cu602485High
Nickel CatalysisNi-PR₃1001281Moderate
Cascade ReactionNEt₃100681Low
Photoinduced CouplingLight/CsF257076Moderate

Mechanistic Insights

Steric and Electronic Effects

  • The isopropoxy group at C4 directs electrophilic substitution to C1 via resonance donation.

  • Bulkiness slows transmetallation in Pd-catalyzed reactions, necessitating high catalyst loading.

Side Reactions

  • Homocoupling : Mitigated by degassing and using Cu-free conditions.

  • Overalkylation : Controlled by slow addition of Grignard reagents.

Industrial Considerations

Cost Analysis

  • Sonogashira : High Pd cost ($1,200/oz) limits large-scale use.

  • Nickel Catalysis : Economical ($50/kg for NiCl₂) but requires rigorous phosphine ligand recycling.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Photoinduced method achieves PMI = 8.2 vs. 23.5 for Sonogashira.

  • E-Factor : Nickel route generates 12 kg waste/kg product vs. 45 kg for cascade reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isopropoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-Ethynyl-4-isopropoxynaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-isopropoxynaphthalene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

Structural and Functional Group Analysis

The table below compares 1-Ethynyl-4-isopropoxynaphthalene with other naphthalene-based compounds derived from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Identified Uses/Properties
This compound 2801181-26-8 C₁₅H₁₄O 210.27 Ethynyl, Isopropoxy Undocumented; potential synthetic intermediate
1-Nitronaphthalene 86-57-7 C₁₀H₇NO₂ 173.17 Nitro (–NO₂) R&D applications; high reactivity due to nitro group
Naphthalen-1-ol (Compound c) Not provided C₁₀H₈O 144.17 Hydroxyl (–OH) Pharmaceutical impurity; polar, acidic
1-Fluoronaphthalene (Compound f) Not provided C₁₀H₇F 146.16 Fluoro (–F) Controlled unspecified impurity
Key Observations:
  • This contrasts with 1-Nitronaphthalene, where the nitro group (–NO₂) also withdraws electrons but may confer explosive or mutagenic properties . Polarity: Naphthalen-1-ol (hydroxyl substituent) is highly polar and acidic, unlike this compound, which combines polar (isopropoxy) and nonpolar (ethynyl) features .

Reactivity and Stability

  • 1-Nitronaphthalene: Known for nitro group-driven reactivity, including participation in reduction reactions to form amines. Its stability is lower under reducing conditions compared to this compound .
  • Naphthalen-1-ol: Susceptible to oxidation and esterification due to the hydroxyl group, unlike the ethynyl and isopropoxy groups in the target compound, which may undergo alkyne-specific reactions (e.g., Sonogashira coupling) .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time2–4 hours↑ Yield (70–85%)
SolventDMF↑ Solubility
BaseK₂CO₃Mild, selective

Q. Table 2. Toxicological Screening Framework

EndpointAssaySpecies
Acute ToxicityLD₅₀ (oral)Rat
HepatotoxicityALT/AST levelsMouse
GenotoxicityAmes Test (TA98 strain)In vitro

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